Methyl 3-formyl-2-methoxybenzoate Methyl 3-formyl-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 186312-96-9
VCID: VC4250622
InChI: InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3
SMILES: COC1=C(C=CC=C1C(=O)OC)C=O
Molecular Formula: C10H10O4
Molecular Weight: 194.186

Methyl 3-formyl-2-methoxybenzoate

CAS No.: 186312-96-9

Cat. No.: VC4250622

Molecular Formula: C10H10O4

Molecular Weight: 194.186

* For research use only. Not for human or veterinary use.

Methyl 3-formyl-2-methoxybenzoate - 186312-96-9

Specification

CAS No. 186312-96-9
Molecular Formula C10H10O4
Molecular Weight 194.186
IUPAC Name methyl 3-formyl-2-methoxybenzoate
Standard InChI InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3
Standard InChI Key VCIXZSDQNCRNMK-UHFFFAOYSA-N
SMILES COC1=C(C=CC=C1C(=O)OC)C=O

Introduction

Chemical Identity and Physicochemical Properties

Methyl 3-formyl-2-methoxybenzoate is systematically named as methyl 3-formyl-2-methoxybenzoate under IUPAC nomenclature. Key identifiers include:

PropertyValueSource
CAS Number186312-96-9
Molecular FormulaC10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4
Molar Mass194.18 g/mol
SMILESCOC1=C(C=CC=C1C(=O)OC)C=O
InChI KeyVCIXZSDQNCRNMK-UHFFFAOYSA-N
Storage ConditionsInert atmosphere, -20°C

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-formyl-2-methoxybenzoate typically involves selective functionalization of dihydroxybenzaldehyde derivatives. A representative pathway includes:

  • Selective Benzylation:

    • Starting with 2,3-dihydroxybenzaldehyde, benzylation using sodium hydride (NaH) and benzyl bromide (BnBr) in methylethylketone yields 3-(benzyloxy)-2-hydroxybenzaldehyde (65% yield).

    • Reaction Conditions: Reflux with anhydrous K2CO3\text{K}_2\text{CO}_3, followed by column chromatography (petroleum ether/ethyl acetate).

  • Bromination:

    • Treatment with N\text{N}-bromosuccinimide (NBS) and ammonium acetate (NH4OAc\text{NH}_4\text{OAc}) in acetonitrile introduces a bromine atom at position 5 (85% yield) .

  • Esterification and Deprotection:

    • Methanol-mediated esterification of the carboxylic acid intermediate, followed by deprotection of the benzyl group, yields the target compound.

Alternative Methods

A patent describes a chlorination-hydrolysis approach for analogous nitrobenzoates:

  • Chlorination: Substitution of methyl groups with chlorine using Cl2\text{Cl}_2.

  • Hydrolysis: Reaction with zinc chloride (ZnCl2\text{ZnCl}_2) aqueous solution under phase-transfer catalysis to yield the formyl derivative.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 3-formyl-2-methoxybenzoate is pivotal in synthesizing bioactive molecules. For example, it serves as a precursor to Penicillide analogues, which exhibit antimicrobial properties . The formyl group enables condensation reactions with amines or hydrazines to form Schiff bases, a common motif in drug design.

Functional Material Synthesis

The compound’s electron-deficient aromatic ring facilitates electrophilic substitutions, making it valuable in polymer chemistry. Derivatives have been explored as monomers for conductive polymers and liquid crystals .

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